
3-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-carbaldehyde: is an organic compound with the molecular formula C10H15F3O It is a cyclopentane derivative featuring a trifluoroethyl group and a carbaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of cyclopentanone with 2,2,2-trifluoroethylamine under acidic conditions to form an intermediate imine. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols, base catalysts
Major Products:
Oxidation: 3-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-carboxylic acid
Reduction: 3-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-methanol
Substitution: Various substituted cyclopentane derivatives
Scientific Research Applications
Chemistry: 3-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-carbaldehyde is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways involving aldehyde groups .
Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 3-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- 3-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-carboxylic acid
- 3-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-methanol
- 3-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-thiol
Comparison: Compared to its similar compounds, 3-Methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-carbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wider range of chemical reactions. The presence of the trifluoroethyl group also imparts distinct electronic and steric properties, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C9H13F3O |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
3-methyl-1-(2,2,2-trifluoroethyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C9H13F3O/c1-7-2-3-8(4-7,6-13)5-9(10,11)12/h6-7H,2-5H2,1H3 |
InChI Key |
PYVANTWAOQIIJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(CC(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(Propan-2-yl)-1,2-oxazol-4-yl]ethan-1-amine](/img/structure/B13288175.png)
![1-([(2-Bromocyclopentyl)oxy]methyl)-2-fluorobenzene](/img/structure/B13288179.png)
![4-[(5-Methyl-1,2-oxazol-3-YL)methylidene]piperidine](/img/structure/B13288181.png)
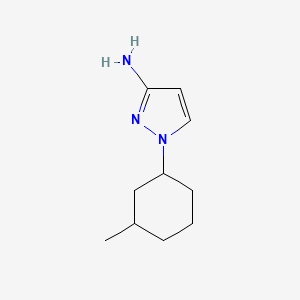
![(2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol](/img/structure/B13288187.png)
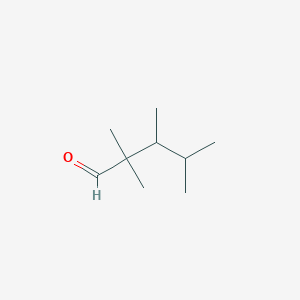
![3-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13288197.png)
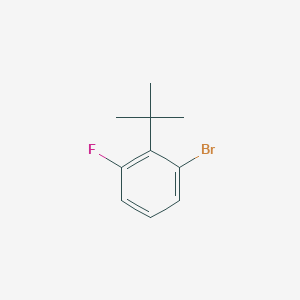
![3-(tert-Butylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13288216.png)
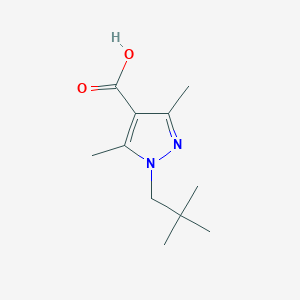

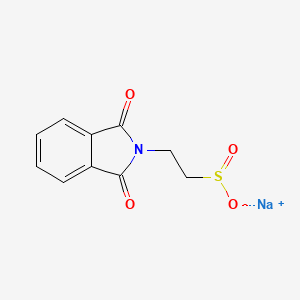
![4-[(3-Methylcyclohexyl)amino]butan-2-ol](/img/structure/B13288245.png)
